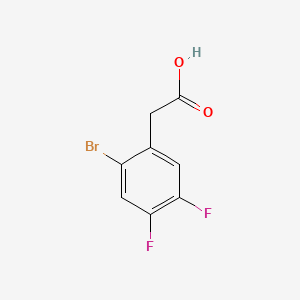
7-hydroxy-3,4-dihydro-1H-naphthalen-2-one
Vue d'ensemble
Description
“7-hydroxy-3,4-dihydro-1H-naphthalen-2-one” is a chemical compound with the molecular formula C10H10O2 . It is also known by other names such as “7-Hydroxy-2-tetralone”, “7-HYDROXYL-2-TETRALONE”, and "7-HYDROXY-1,2,3,4-TETRAHYDRONAPHTHALEN-2-ONE" .
Synthesis Analysis
The synthesis of “7-hydroxy-3,4-dihydro-1H-naphthalen-2-one” can be achieved through the demethylation of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone . It has been used in the synthesis of 2-alkylamino-6-hydroxy-5-hydroxymethyl-1,2,3,4-tetrahydro-1-naphthalenols .
Molecular Structure Analysis
The molecular structure of “7-hydroxy-3,4-dihydro-1H-naphthalen-2-one” is characterized by a naphthalene core with a hydroxy group at the 7th position and a ketone group at the 2nd position . The InChI code for this compound is “1S/C10H10O2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,11H,2,4,6H2” and the Canonical SMILES is "C1CC2=C(CC1=O)C=C(C=C2)O" .
Physical And Chemical Properties Analysis
The molecular weight of “7-hydroxy-3,4-dihydro-1H-naphthalen-2-one” is 162.18 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound is characterized by a Rotatable Bond Count of 0 and a Topological Polar Surface Area of 37.3 Ų . The Exact Mass and Monoisotopic Mass of the compound are both 162.068079557 g/mol .
Applications De Recherche Scientifique
Crystallography
- Methods of Application: The crystal structure was determined using X-ray diffraction. The crystal was a colourless block with a size of 0.15 × 0.13 × 0.10 mm. The wavelength used was Mo K α radiation (0.71073 Å). The diffractometer used was SuperNova .
- Results or Outcomes: The crystal structure was determined to be monoclinic, C2/c (no. 15), with a = 16.6341(14) Å, b = 7.4319(4) Å, c = 14.8943(10) Å, β = 123.243(8)°, V = 1540.0(2) ų, Z = 8, Rgt(F) = 0.0371, wRref(F²) = 0.0997, T = 293 K .
Pharmaceutical Industry
- Methods of Application: The compound was prepared from hydroxy-substituted benzene and succinic anhydride in three steps: the Friedel–Crafts reaction, the Wolff–Kishner–Huang Minglong reduction reaction, and the cyclization reaction .
Synthesis of Other Compounds
- Summary of the Application: The compound “7-hydroxy-3,4-dihydro-1H-naphthalen-2-one” can be used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .
- Methods of Application: The compound was prepared from hydroxy-substituted benzene and succinic anhydride in three steps: the Friedel–Crafts reaction, the Wolff–Kishner–Huang Minglong reduction reaction, and the cyclization reaction .
Synthesis of Coumarin Derivatives
- Summary of the Application: The compound “7-hydroxy-3,4-dihydro-1H-naphthalen-2-one” can be used in the synthesis of coumarin derivatives, which possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application: The reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one. Then, reaction of this compound with various azoles led to a series of coumarin-derived azolyl ethanols .
- Results or Outcomes: The reaction yielded a series of coumarin-derived azolyl ethanols .
Orientations Futures
Propriétés
IUPAC Name |
7-hydroxy-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,11H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLOEHIVHXTMBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400755 | |
| Record name | 7-Hydroxy-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-3,4-dihydro-1H-naphthalen-2-one | |
CAS RN |
37827-68-2 | |
| Record name | 7-Hydroxy-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

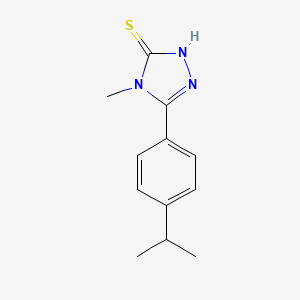
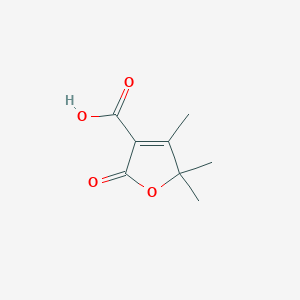
![4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1274903.png)
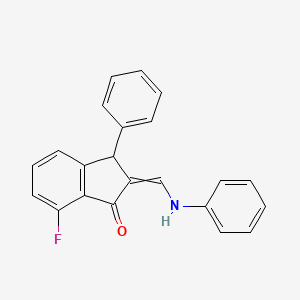
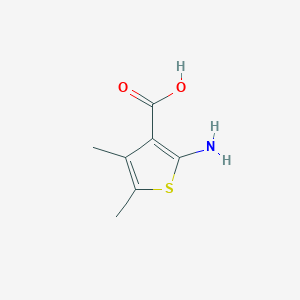
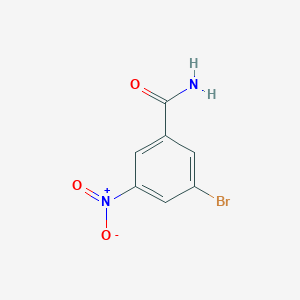
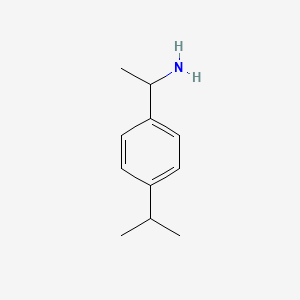
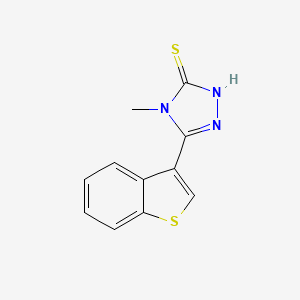
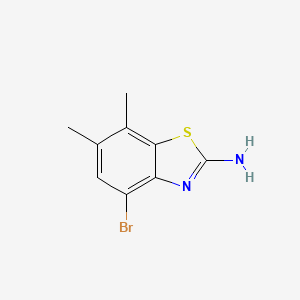
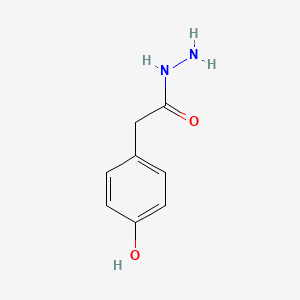
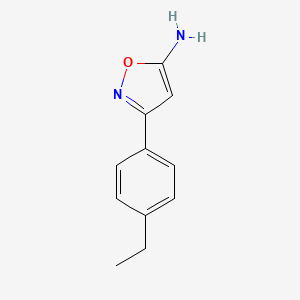
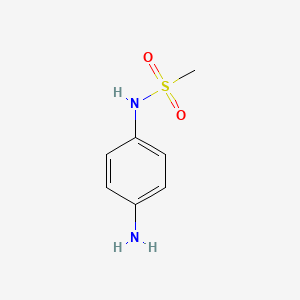
![[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B1274926.png)
